molecular formula C31H37N5O10 B613729 Boc-arg(Z)2-osu CAS No. 76052-29-4

Boc-arg(Z)2-osu

Cat. No. B613729
CAS RN: 76052-29-4
M. Wt: 639.66
InChI Key: HAKDQDAGZLXYNM-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-arg(Z)2-osu is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of the amino acid arginine and is commonly used as a coupling agent in peptide synthesis. In

Scientific Research Applications

Peptide Synthesis

Boc-arg(Z)2-osu: is primarily used in the synthesis of peptides. It serves as a protecting group for the amino acid arginine during the peptide chain assembly process. The Boc (tert-butoxycarbonyl) group protects the amine functionality of arginine, preventing unwanted side reactions. This is crucial for synthesizing peptides with precise amino acid sequences, which are essential for studying protein functions and interactions .

Drug Development

In pharmacology, Boc-arg(Z)2-osu plays a role in the development of new drugs. It’s used to create specific peptide sequences that can mimic or inhibit biological pathways. This helps in the discovery of molecules with potential therapeutic effects, leading to the development of new medications .

Biochemistry Research

In biochemistry, this compound is used to study enzyme-substrate interactions. By modifying arginine residues in enzymes or substrates, researchers can investigate the structural requirements for enzymatic activity and thus gain insights into enzyme mechanisms .

Organic Synthesis

Boc-arg(Z)2-osu: is also significant in organic synthesis. It’s involved in the protection of amino groups, which is a critical step in synthesizing complex organic molecules. This process allows for the selective modification of molecules without affecting the protected groups .

Analytical Chemistry

In analytical chemistry, Boc-arg(Z)2-osu is used as a standard or reagent in chromatography and mass spectrometry. It helps in the identification and quantification of complex biological samples, aiding in the understanding of biochemical processes .

Medicinal Chemistry

In medicinal chemistry, Boc-arg(Z)2-osu is utilized to create analogs of biologically active molecules. These analogs can be used to study the relationship between the structure of a molecule and its pharmacological effect, which is key to designing more effective drugs .

Chemical Engineering

From a chemical engineering perspective, Boc-arg(Z)2-osu is involved in process optimization. It’s used in the development of efficient synthetic routes for pharmaceuticals, where the protection and deprotection of functional groups are streamlined for industrial-scale production .

Proteomics

Lastly, in proteomics, Boc-arg(Z)2-osu is used in the preparation of samples for analysis. It can modify proteins in a way that makes them more amenable to techniques like mass spectrometry, thus facilitating the study of proteomes .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N5O10/c1-31(2,3)45-30(42)33-23(26(39)46-36-24(37)16-17-25(36)38)15-10-18-32-27(34-28(40)43-19-21-11-6-4-7-12-21)35-29(41)44-20-22-13-8-5-9-14-22/h4-9,11-14,23H,10,15-20H2,1-3H3,(H,33,42)(H2,32,34,35,40,41)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKDQDAGZLXYNM-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-arg(Z)2-osu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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